molecular formula C20H32O4 B148677 prostaglandin A1 CAS No. 14152-28-4

prostaglandin A1

Cat. No. B148677
CAS RN: 14152-28-4
M. Wt: 336.5 g/mol
InChI Key: BGKHCLZFGPIKKU-LDDQNKHRSA-N
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Description

Prostaglandin A1 Description

Prostaglandin A1 (PGA1) is a member of the prostaglandin family, which are lipid compounds with diverse hormone-like effects in animals. PGA1 has been studied for its actions on smooth muscle and its inactivation in the pulmonary and hepatic portal vascular beds. It has qualitatively similar actions to prostaglandin E1 on smooth muscle, with little activity on gastrointestinal, respiratory, and reproductive smooth muscle, but it is a potent depressor of systemic arterial blood pressure in various animals .

Synthesis Analysis

The metabolism of PGA1 involves its conversion to polar metabolites in human red blood cells, forming glutathione conjugates. This process can occur nonenzymatically or be catalyzed by enzymes such as glutathione S-transferases . Additionally, PGA1 can be measured in human blood using a specific radioimmunoassay, which indicates its presence and potential for biological activity in the circulatory system .

Molecular Structure Analysis

The molecular conformation of PGA1 has been determined by X-ray diffraction, revealing significant differences in the relative intramolecular side chain orientations compared to other prostaglandins like PGF1β. These differences are attributed to chemical and conformational changes in the cyclopentane moiety of PGA1 .

Chemical Reactions Analysis

PGA1 is a degradation product of prostaglandin E1 (PGE1), and its formation can be quantitatively determined by high-performance liquid chromatography (HPLC). The HPLC method can simultaneously determine PGA1 and its related compounds, providing insights into the kinetics of PGE1 degradation .

Physical and Chemical Properties Analysis

The physical and chemical properties of PGA1 are influenced by its metabolism in the body. In vivo studies have shown that PGA1 is metabolized by several organs, including the liver and kidneys, and possibly by intravascular pathways. The whole blood metabolic clearance rate of PGA1 has been determined, and its extraction by various organs has been quantified . Additionally, PGA1's neuroprotective effects in rat models of cerebral ischemia have been associated with the inhibition of nuclear factor-kappaB and the upregulation of peroxisome proliferator-activated receptor-gamma, suggesting that its biological activities are mediated through specific molecular pathways .

Scientific Research Applications

Application

PGA1 is potentially involved in regulating the development and progression of Alzheimer’s disease (AD) .

Method

In a study, Tau P301S transgenic (Tg) mice were used as in vivo AD models, and neuroblastoma (N) 2a cells were used as an in vitro neuronal model . The PGA1-binding proteins were identified by HPLC-MS-MS after intracerebroventricular injection (i.c.v) of PGA1 .

Results

Short-term administration of PGA1 in tau P301S Tg mice significantly decreased tau phosphorylation at Thr181, Ser202, and Ser404 in a dose-dependent manner . This effect was caused by the activation of PPP2R1A in tau P301S Tg mice . Long-term treatment of tau P301S Tg mice with PGA1 activated PP2A and significantly reduced tau phosphorylation resulting in improvements in cognitive decline in tau P301S Tg mice .

Cholesterol Metabolism

Application

PGA1 potentially regulates cholesterol metabolism and lipid transport .

Method

In a study, high-throughput sequencing was used to find that PGA1 potentially regulates cholesterol metabolism and lipid transport . PGA1 activated the peroxisome proliferator-activated receptor-gamma (PPARγ) and ATP-binding cassette subfamily A member 1 (ABCA1) signaling pathways, promoting the efflux of cholesterol and decreasing the intracellular cholesterol levels .

Results

Short-term administration of PGA1 decreased the levels of the monomeric and oligomeric β-amyloid protein (oAβ) in a cholesterol-dependent manner . Long-term administration of PGA1 remarkably decreased the formation of Aβ monomers, oligomers, and fibrils .

Cancer Cells

Application

PGA1 exhibits notable effects on various cancer cells .

Method

Studies show that PGA1 inhibits cell growth and induces apoptosis (programmed cell death) in different types of cancer cells, including human glioma cells.

Results

The specific results vary depending on the type of cancer cells and the specific experimental conditions.

Pulmonary Hypertension

Application

Prostaglandins and their receptors play important roles in the occurrence and development of pulmonary arterial hypertension (PAH) through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .

Method

The specific methods vary depending on the specific study, but often involve animal models and cellular models .

Results

Prostacyclin and related drugs have been used in the clinical treatment of PAH . Other prostaglandins also have the potential to treat PAH .

Inflammation and Pain

Application

PGA1 is involved in the development of inflammation as intercellular pro-inflammatory mediators . It also promotes the excitability of the peripheral somatosensory system, contributing to pain exacerbation .

Method

Studies have been carried out to elucidate how prostaglandins play their roles for such signaling at the cellular and molecular levels .

Results

Arachidonic acid-derived prostaglandins not only contribute to the development of inflammation but also promote the excitability of the peripheral somatosensory system, contributing to pain exacerbation .

Immune Response

Application

Prostaglandins, including PGA1, play several essential roles in regulating bodily processes, including blood clot formation at the site of an injury .

Method

The specific methods vary depending on the specific study, but often involve animal models and cellular models .

Results

Prostaglandins play a key role in the generation of the immune response. Their biosynthesis is significantly increased in inflamed tissue, and they contribute to the development of the cardinal signs of acute inflammation .

Kidney Diseases

Application

Prostaglandins, including PGA1, play a crucial role in regulating renal function and have been implicated in the pathogenesis of various kidney diseases .

Method

Studies often involve animal models and cellular models to investigate the role of prostaglandins in kidney diseases .

Results

Prostaglandins have been found to regulate blood pressure, renal blood flow, and renal sodium and water excretion . They have also been implicated in the regulation of the renin-angiotensin-aldosterone system .

Liver Diseases

Application

Prostaglandins, including PGA1, are metabolized by several organs, such as the liver and kidney . They play a role in liver diseases .

Method

Studies often involve animal models and cellular models to investigate the role of prostaglandins in liver diseases .

Results

These results indicate that A prostaglandins are metabolized by several organs, such as the liver and kidney, and possibly by intravascular pathways as well .

Skin Diseases

Application

Arachidonic acid-derived prostaglandins, including PGA1, contribute to the development of inflammation as intercellular pro-inflammatory mediators .

Method

Studies often involve animal models and cellular models to investigate the role of prostaglandins in skin diseases .

Results

Arachidonic acid-derived prostaglandins not only contribute to the development of inflammation as intercellular pro-inflammatory mediators, but also promote the excitability of the peripheral somatosensory system, contributing to pain exacerbation .

Safety And Hazards

Prostaglandin A1 is toxic if swallowed and may damage fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKHCLZFGPIKKU-LDDQNKHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347314
Record name Prostaglandin A1
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin A1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002656
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

prostaglandin A1

CAS RN

14152-28-4
Record name PGA1
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Record name Prostaglandin A1
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Record name Prostaglandin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14152-28-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name PROSTAGLANDIN A1
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prostaglandin A1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002656
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,270
Citations
M Golub, P Zia, M Matsuno… - The Journal of Clinical …, 1975 - Am Soc Clin Investig
… Nonradioactive prostaglandin A1 was similarly infused in tw-o subjects, and the metabolic clearance rates were determiined, utilizing a specific radioimmunoassav. The clearanice rates …
Number of citations: 260 www.jci.org
T Kato, M Fukushima, S Kurozumi, R Noyori - Cancer research, 1986 - AACR
Cyclopentenone prostaglandins (PGs) such as prostaglandin A 1 (PGA 1 ) and prostaglandin J 2 (PGJ 2 ) significantly increased the life span of Ehrlich ascites tumor-bearing mice. In …
Number of citations: 131 aacrjournals.org
Y Hayashi, S Umemiya - Angewandte Chemie, 2013 - Wiley Online Library
The efficient total synthesis of natural products has always been a critical issue for organic chemists, especially when the molecule to be prepared possesses important biological …
Number of citations: 122 onlinelibrary.wiley.com
SC Thomas, MA Ryan, TP Shanley… - The FASEB …, 1998 - Wiley Online Library
… We hypothesized that prostaglandin A1 (PGA1), a potent nonthermal inducer of the stress response (22, 23), would induce I-kBa gene expression in a human bronchial epithelial cell …
Number of citations: 64 faseb.onlinelibrary.wiley.com
M Suzuki, M Mori, T Niwa, R Hirata… - Journal of the …, 1997 - ACS Publications
Prostaglandins (PGs) such as Δ 12 -PGJ 2 and Δ 7 -PGA 1 methyl ester that possess a cross-conjugated dienone unit exhibit unique antitumor and antiviral activities independent of …
Number of citations: 159 pubs.acs.org
A Rossi, G Elia, MG Santoro - Proceedings of the National …, 1997 - National Acad Sciences
Prostaglandins (PGs) function as intracellular signal mediators in the regulation of a variety of physiological and pathological processes, including inflammation and immune responses. …
Number of citations: 245 www.pnas.org
DE Wilson, C Phillips, RA Levine - Gastroenterology, 1971 - Elsevier
The effect of prostaglandin A 1 (PGA 1 ) on gastric secretion was evaluated in 18 healthy volunteers. PGA 1 was infused for 30 min in low dose (0.5 to 0.6 μg per kg per min) to 9 …
Number of citations: 165 www.sciencedirect.com
X Wang, ZH Qin, Y Leng, Y Wang, X Jin… - Journal of …, 2002 - Wiley Online Library
The degeneration of nigral dopamine neurons in Parkinson's disease (PD) reportedly involves a defect in brain mitochondrial complex I in association with the activation of nuclear factor…
Number of citations: 102 onlinelibrary.wiley.com
U Israelsson, M Hamberg… - European Journal of …, 1969 - Wiley Online Library
Prostaglandin A 1 , prostaglandin E 1 and 11α‐hydroxy‐9,15‐diketoprostanoic acid have been incubated with guinea pig liver microsomes plus boiled high speed supernatant …
Number of citations: 110 febs.onlinelibrary.wiley.com
MS Golub, PF Speckart, PK Zia, R Horton - Circulation Research, 1976 - Am Heart Assoc
Blood pressure, pulse rate, plasma aldosterone (PA), renin, and cortisol were monitored during graded intravenous infusions of prostaglandin At (PGA)1), 0.075-0.6 mug/kg min-1, …
Number of citations: 55 www.ahajournals.org

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